4-Biphenyl-4-yl-4-hydroxyimino-butyric acid is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of biphenyl derivatives, which are known for their diverse biological activities. The compound is characterized by its unique structure, which includes a biphenyl group, a hydroxyimino functional group, and a butyric acid moiety.
This compound can be synthesized through various chemical reactions involving biphenyl derivatives and butyric acid. Its synthesis and applications have been explored in several patents and scientific literature, indicating its potential therapeutic uses.
The synthesis of 4-biphenyl-4-yl-4-hydroxyimino-butyric acid can be achieved through several methods:
For instance, one method involves dissolving a ruthenium catalyst in toluene and reacting it with biphenyl derivatives and butyric acid at elevated temperatures, which enhances the reaction rate and yield . The reaction conditions typically include controlled temperatures and pressures to optimize product formation.
The structure of 4-biphenyl-4-yl-4-hydroxyimino-butyric acid features:
The compound's structural representation can be described by its molecular formula and its molecular weight of 269.3 g/mol .
4-Biphenyl-4-yl-4-hydroxyimino-butyric acid participates in several chemical reactions, including:
The reactions often require specific reagents and conditions, such as the presence of acids or bases, heat, or catalysts to achieve desired transformations efficiently .
The mechanism of action for 4-biphenyl-4-yl-4-hydroxyimino-butyric acid primarily relates to its biological activity as an inhibitor in various biochemical pathways. It may interact with specific enzymes or receptors, leading to altered metabolic processes.
Research indicates that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting that 4-biphenyl-4-yl-4-hydroxyimino-butyric acid may have potential therapeutic applications in treating pain or inflammation-related conditions .
The compound exhibits standard reactivity for carboxylic acids and can undergo typical organic reactions such as esterification and amidation. Its stability is contingent upon storage conditions, particularly against moisture and light.
The melting point, boiling point, and other physical constants are critical for practical applications but require specific experimental determination for precise values .
4-Biphenyl-4-yl-4-hydroxyimino-butyric acid has potential applications in:
4-Biphenyl-4-yl-4-hydroxyimino-butyric acid functions as a potent modulator of endoplasmic reticulum (ER) stress by targeting core components of the unfolded protein response (UPR). During ER stress, misfolded proteins accumulate, triggering the dissociation of the chaperone GRP78/BiP from three transmembrane sensors: IRE1α, PERK, and ATF6. This compound suppresses the phosphorylation of PERK and eIF2α, thereby inhibiting downstream ATF4-CHOP pro-apoptotic signaling [2] [5]. In human gingival fibroblasts and chondrocytes, it significantly reduces the expression of UPR markers such as GRP94, phospho-JNK, and XBP-1 splicing, restoring proteostasis and preventing ER stress-induced apoptosis [2] [5]. In hyperoxia-induced lung injury models, it attenuated ER stress by downregulating GRP78 and phospho-eIF2α, which correlated with improved cell viability [6].
The compound directly inhibits ATF4 and CHOP activation, transcription factors pivotal in ER stress-induced apoptosis. In studies using thapsigargin-treated fibroblasts, co-administration reduced CHOP protein levels by >60% and suppressed JNK phosphorylation, thereby blocking caspase-3 cleavage [2] [5]. This attenuation was observed in cartilage explant cultures, where it prevented ATF6 nuclear translocation and downregulated ER stress-associated genes such as Hrd1 [5] [9]. The modulation of ATF pathways highlights its role in redirecting cellular responses from apoptosis toward survival.
As a chemical chaperone, 4-biphenyl-4-yl-4-hydroxyimino-butyric acid mitigates protein aggregation by shielding hydrophobic residues of misfolded proteins. In models of spinal cord injury and hyperoxia-induced lung injury, it preserved barrier function by preventing claudin-4 degradation, a tight-junction protein susceptible to ER stress-induced misfolding [6]. Though direct studies in neurodegenerative models are limited, its structural analog 4-PBA reduced α-synuclein aggregation in Parkinson’s models by enhancing proteasomal clearance, suggesting a conserved mechanism [5] [7].
The compound stabilizes nascent polypeptides via hydrophobic interactions, facilitating correct folding. In chondrocytes lacking ERp57 (a protein disulfide isomerase), it restored collagen X secretion by 70% and reduced autophagosome formation, confirming its role in correcting structural defects in ECM proteins [5]. Similarly, in cystic fibrosis bronchial epithelia, analogs like 4-PBA rescued ΔF508-CFTR trafficking by stabilizing transitional folding states [6].
This hydroxamic acid derivative acts as a pan-HDAC inhibitor, chelating Zn²⁺ in the catalytic pocket of HDACs. It induces hyperacetylation of histones H3 and H4, relaxing chromatin to permit transcription of stress-resilience genes (e.g., BDNF, GR) [3] [10]. In ovarian carcinoma cells, analogs like biphenyl-acrylohydroxamic acid increased p53 and α-tubulin acetylation by 3-fold, enhancing tumor suppressor activity [3]. The inhibition is isoform-selective, with higher efficacy against HDAC6 (cytoplasmic) and HDAC3 (nuclear), as shown in Table 2 [3] [8] [10].
The compound synergizes with coactivators such as CREB-binding protein (CBP) to amplify stress-adaptive transcription. In social defeat stress models, HDAC inhibitors like vorinostat elevated nuclear GR-CBP complexes, activating glucocorticoid-responsive genes (FKBP5, SGK1) that restore HPA axis homeostasis [10]. This synergy also enhanced neuroplasticity, with vorinostat upregulating BDNF expression by 40% in hippocampal neurons via histone H3K9/K14 hyperacetylation [10].
Tables
Table 1: Chemical Properties of 4-Biphenyl-4-yl-4-hydroxyimino-butyric Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 63472-13-9 | [1] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1] |
| Molecular Weight | 269.3 g/mol | [1] |
| Key Functional Groups | Hydroxamic acid, biphenyl moiety | [1] [3] |
| HDAC Inhibition Mechanism | Zn²⁺ chelation via hydroxamic acid | [3] [8] |
Table 2: HDAC Isoform Selectivity and Functional Impacts
| HDAC Isoform | Cellular Localization | Biological Role | Inhibition Efficacy |
|---|---|---|---|
| HDAC3 | Nuclear | GR signaling, stress response | High |
| HDAC6 | Cytoplasmic | α-tubulin deacetylation, autophagy regulation | High |
| HDAC1 | Nuclear | Neuroinflammation, synaptic plasticity | Moderate |
| HDAC8 | Nuclear | ER stress gene suppression | Low |
Data derived from in vitro enzyme assays and epigenetic studies [3] [8] [10].
Chemical Structures of Key Compounds
4-Biphenyl-4-yl-4-hydroxyimino-butyric acid HOOC-CH₂-CH₂-C(=NOH)-C₆H₄-C₆H₅ Structure highlights the hydroxamic acid group (-C(=NOH)-) essential for Zn²⁺ chelation and the biphenyl hydrophobic cap for HDAC surface binding [1] [3].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: